3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
The synthesis of 3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method involves the condensation of 1,3-diketones with hydrazine, followed by subsequent reactions to introduce the desired substituents . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
3,5-dimethylpyrazole: Known for its use in coordination chemistry and as a ligand in metal complexes.
4-phenyl-1H-pyrazole: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Compared to these compounds, 3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide is unique due to its specific substituents, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24N4O4S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
3-(2-hydroxy-4,6-dimethylphenyl)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H24N4O4S/c1-16-13-17(2)24(23(30)14-16)21-15-22(28-27-21)25(31)26-18-9-11-20(12-10-18)34(32,33)29(3)19-7-5-4-6-8-19/h4-15,30H,1-3H3,(H,26,31)(H,27,28) |
InChI Key |
QXZXMKLJMKXOQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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